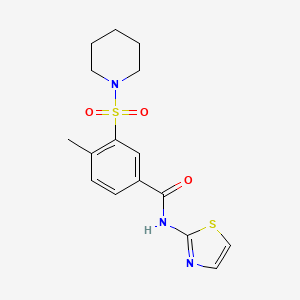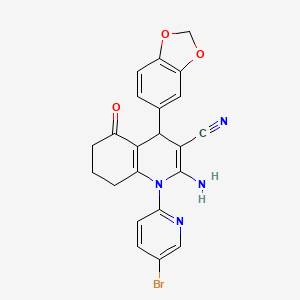![molecular formula C20H12ClFN2O2 B15013669 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B15013669.png)
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a chlorophenyl group and a fluorobenzamide moiety
Méthodes De Préparation
The synthesis of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.
Introduction of Fluorobenzamide Moiety: The fluorobenzamide moiety can be introduced by reacting the benzoxazole derivative with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials with desired properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, with enhanced properties.
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide can be compared with other similar compounds, such as:
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide: This compound has a phenoxyacetamide moiety instead of a fluorobenzamide moiety, which may result in different biological activities and properties.
N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide: This compound contains a carbonothioyl group, which may confer unique chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H12ClFN2O2 |
|---|---|
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H12ClFN2O2/c21-13-7-5-12(6-8-13)20-24-17-11-14(9-10-18(17)26-20)23-19(25)15-3-1-2-4-16(15)22/h1-11H,(H,23,25) |
Clé InChI |
IJFZOPNBORUAFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-1-[4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B15013599.png)
![N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide](/img/structure/B15013613.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013617.png)

![Ethyl {[5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B15013630.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline](/img/structure/B15013641.png)

![2-[(E)-{[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]-4-methoxyphenol](/img/structure/B15013646.png)
![N-(4-Bromo-phenyl)-3-[(3-hydroxy-benzoyl)-hydrazono]-butyramide](/img/structure/B15013651.png)
![N-[(11E)-11H-indeno[1,2-b]quinolin-11-ylidene]-3-methylaniline](/img/structure/B15013657.png)
![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15013660.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013688.png)
![(3Z)-3-[(3,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B15013694.png)
